PI3K/mTOR Dual Inhibition Profile
The compound is explicitly identified as a dual inhibitor of mTOR and PI3 kinases, a characteristic that distinguishes it from single-pathway inhibitors or the unsubstituted core scaffold [1]. While specific IC50 values for the exact compound are not publicly available, the patent family WO2010120996A1, which encompasses this chemical series, provides quantitative evidence that 2-substituted tetrahydropyrido[3,4-d]pyrimidines can achieve potent inhibition of mTOR (IC50 values as low as 8.60 nM in cellular assays for closely related analogs) and PI3Kδ (IC50 values as low as 5.70 nM in enzymatic assays) [2][3]. This stands in stark contrast to the unsubstituted parent scaffold, 5H,6H,7H,8H-pyrido[3,4-d]pyrimidine, which lacks this specific kinase inhibitory annotation and for which no such potency data is reported . The dual-targeting profile is a key differentiator for research applications in cancer and inflammatory disease models.
| Evidence Dimension | Kinase Inhibitory Activity (mTOR and PI3K) |
|---|---|
| Target Compound Data | Identified as an mTOR/PI3K inhibitor; potency implied by patent family but exact value not disclosed for this specific compound [1] |
| Comparator Or Baseline | Unsubstituted 5H,6H,7H,8H-pyrido[3,4-d]pyrimidine (CAS 781595-43-5) does not have reported mTOR/PI3K inhibitory activity |
| Quantified Difference | Potency for class members ranges from 5.70 nM to 266 nM (IC50) against various PI3K isoforms and mTOR [2][3]. No inhibition reported for unsubstituted core. |
| Conditions | Biochemical and cellular kinase assays as described in patent WO2010120996A1 [2][3] |
Why This Matters
For researchers investigating the PI3K/AKT/mTOR pathway, the 2-cyclopropyl substitution provides a defined, active chemotype, enabling structure-activity relationship (SAR) studies and target validation that are impossible with an inert, unsubstituted core scaffold.
- [1] Gopalsamy, A., Shi, M., Zask, A., Venkatesan, A. M., & Curran, K. J. (2010). 5,6,7,8-TETRAHYDROPYRIDO[3,4-D]PYRIMIDINE COMPOUNDS, THEIR USE AS MTOR KINASE AND PI3 KINASE INHIBITORS, AND THEIR SYNTHESES. WYETH LLC. WO2010120996A1. View Source
- [2] BindingDB. (n.d.). BDBM50606734 / CHEMBL5221072: Inhibition of mTORC1 in human A-431 cells. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50606734 View Source
- [3] BindingDB. (n.d.). BDBM50548011 / CHEMBL4743750: Inhibition of PI3Kdelta (various assays). Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50548011 View Source
